An In-Depth Technical Guide to 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine: Properties, Structure, and Synthetic Insights
An In-Depth Technical Guide to 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine: Properties, Structure, and Synthetic Insights
Introduction: The Significance of the Pyrrolopyridine Scaffold in Modern Drug Discovery
The pyrrolopyridine nucleus, a heterocyclic scaffold composed of fused pyrrole and pyridine rings, represents a privileged structure in medicinal chemistry. These compounds are isomers of indole, with the nitrogen atom's position in the six-membered ring defining their classification as azaindoles. The unique electronic properties and spatial arrangement of the pyrrolopyridine core allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics. Pyrrolopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties. Notably, this scaffold is a key component in numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases. The introduction of a fluorine atom and a nitro group, as in 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity, making it a molecule of considerable interest for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The chemical structure of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine is characterized by a 4-azaindole core. A fluorine atom is substituted at the 6-position of the pyridine ring, and a nitro group is at the 3-position of the pyrrole ring.
The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the aromatic system, which can be crucial for its biological activity.
Table 1: Physicochemical Properties of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
| Property | Value | Source |
| CAS Number | 1190312-36-7 | Commercial Suppliers |
| Molecular Formula | C₇H₄FN₃O₂ | Commercial Suppliers |
| Molecular Weight | 181.13 g/mol | Commercial Suppliers |
| Appearance | Predicted to be a yellow to orange solid | Inferred from similar nitroaromatic compounds |
| Purity | >97% | |
| Storage Conditions | 0°C, under an inert atmosphere | |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | Inferred from structural similarity to other heterocyclic compounds |
Proposed Synthetic Pathway and Experimental Protocol
The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. The nitration is expected to occur at the 3-position of the pyrrole ring, which is electronically activated.
Caption: Proposed synthetic route to 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure based on established chemical principles and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and the reaction should be monitored carefully.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq).
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Solvent and Cooling: Add concentrated sulfuric acid (H₂SO₄) as the solvent and cool the mixture to 0°C using an ice bath.
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Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The choice of a nitrating agent is critical; fuming nitric acid in sulfuric acid is a common and effective combination for such reactions.
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Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine and known spectral data of similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The proton at the 2-position of the pyrrole ring will likely appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent nitro group. The protons on the pyridine ring will exhibit characteristic splitting patterns influenced by the fluorine atom.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals. The carbon bearing the nitro group (C3) will be significantly deshielded. The carbon attached to the fluorine atom (C6) will show a characteristic large coupling constant (¹JC-F).
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IR (Infrared) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C-F stretching vibrations (around 1100-1000 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.03 m/z). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the heterocyclic ring system.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrrolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The introduction of a nitro group can enhance the interaction with the target protein through hydrogen bonding and electrostatic interactions.
Given the established role of pyrrolopyridines as kinase inhibitors, 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a promising candidate for screening against a panel of kinases implicated in cancer progression.
Caption: Hypothetical signaling pathway inhibited by 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Conclusion and Future Directions
6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with significant potential as a building block in drug discovery. Its structural features, combining the privileged pyrrolopyridine scaffold with fluorine and nitro functionalities, make it an attractive candidate for the development of novel therapeutic agents, particularly in the realm of oncology. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, its synthesis is feasible through established chemical transformations. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential as a valuable tool for medicinal chemists and researchers in the pharmaceutical sciences.
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Figure 1: Electrophilic nitration of 6-fluoro-1H-pyrrolo[3,2-b]pyridine.